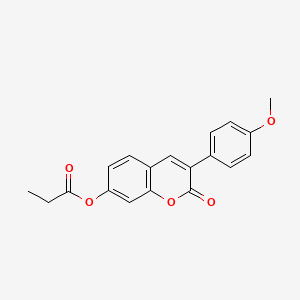

3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate" is a derivative of 2H-chromen-2-one, which is a scaffold present in various compounds with diverse biological activities. The methoxyphenyl group suggests potential interactions with biological targets, and the propanoate moiety could influence the compound's physical properties and reactivity.

Synthesis Analysis

The synthesis of related chromen-2-one derivatives often involves multicomponent reactions, as seen in the preparation of substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates, which utilizes 3-hydroxy-4H-chromen-4-one, carbonyl compounds, and Meldrum’s acid under mild conditions . Similarly, novel chromen-2-one derivatives with antimicrobial activity were synthesized through reductive amination involving chromen-2-one precursors and aromatic aldehydes . These methods highlight the versatility of chromen-2-one scaffolds in synthesizing various derivatives, including the target compound.

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives can be characterized by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectroscopy . X-ray crystallography provides detailed insights into the molecular conformation, as demonstrated by the analysis of a related compound, 1,3-bis(3-cyano-6,6-dimethyl-2-oxo-5,6-dihydro-2H-pyran-4-yl)-2-(4-methoxyphenyl)propane, which revealed a C1 symmetry group and a distorted half-chair conformation of the heterocyclic rings .

Chemical Reactions Analysis

Chromen-2-one derivatives can undergo various chemical reactions. For instance, ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates react with S-methylisothiosemicarbazide hydroiodide to form triazinones or triazine diones, depending on the solvent used . The reactivity of the ethoxalyl group in these reactions is noteworthy and could be relevant to the propanoate moiety in the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives are influenced by their functional groups. For example, the presence of a methoxy group can affect the compound's solubility and electronic properties, as seen in the synthesis of 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid . The hybrid compound (E)-6-hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate, which includes a methoxyphenyl group, was synthesized and characterized, indicating the potential for diverse reactivity and interactions .

Scientific Research Applications

Synthesis and Chemical Properties

Crown Ether Derivatives Synthesis : The compound has been involved in the synthesis of novel crown ethers, highlighting its versatility in organic synthesis. Specifically, 3-(p-methoxyphenyl)-7,8-dihydroxychromenones, structurally similar to the compound , were used to create crown ether-chromenone complexes, exhibiting selective cation binding properties (Bulut & Erk, 2001).

Antimicrobial Activity : Derivatives of the compound, specifically 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones, have demonstrated significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Mandala et al., 2013).

Catalysis in Organic Synthesis : The compound's derivatives have been used in Michael addition reactions for synthesizing warfarin and its analogues, demonstrating the utility of such compounds in facilitating organic reactions (Alonzi et al., 2014).

Antibacterial Effects : Synthesis of new derivatives of 4-hydroxy-chromen-2-one, including compounds with structural similarities to 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate, showed high levels of antibacterial activity, highlighting their potential in medical applications (Behrami & Dobroshi, 2019).

Anti-cancer Activity : Bis-chromenone derivatives have been studied for their anti-proliferative activity against human cancer cells. The structural framework of these compounds provides a basis for designing anticancer agents (Venkateswararao et al., 2014).

Applications in Material Science and Photophysics

- Phototransformation : Studies on the phototransformation of chromenones, similar in structure to the compound of interest, have contributed to the understanding of regioselective photocyclisation and dealkoxylation, with implications for material science and photophysics (Khanna et al., 2015).

Mechanism of Action

Target of Action

A similar compound, (e)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol, has been found to target the signal transducer and activator of transcription 3 (stat3) in the context of rheumatoid arthritis .

Mode of Action

It can be inferred that similar compounds may interact with their targets, leading to changes in cellular signaling pathways .

Biochemical Pathways

A related compound, methyl 3-(4-hydroxyphenyl)propionate, has been found to modulate root development by interfering with auxin signaling via the no/ros pathway .

Pharmacokinetics

A study on 3-(4-hydroxy-3-methoxyphenyl)propionic acid, a similar compound, showed that it undergoes rapid metabolism and wide tissue distribution with ≥12% absorption ratio .

Result of Action

Similar compounds have been found to have anti-inflammatory and anti-arthritic activities .

Action Environment

It is known that the gut microbiota play a crucial role in transforming and metabolizing dietary polyphenols into smaller metabolites that can be easily absorbed and contribute to various beneficial effects on the host .

Safety and Hazards

properties

IUPAC Name |

[3-(4-methoxyphenyl)-2-oxochromen-7-yl] propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-3-18(20)23-15-9-6-13-10-16(19(21)24-17(13)11-15)12-4-7-14(22-2)8-5-12/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOKJJOQIWAQGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2528698.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2528703.png)

![7-hexyl-1,3-dimethyl-8-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2528704.png)

![1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2528706.png)

![N-(3,5-dimethoxyphenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2528707.png)

![(2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol](/img/structure/B2528712.png)

![N-[3-oxo-2-(1-phenyltetrazol-5-yl)sulfanyl-1,2-dihydroinden-5-yl]octadecanamide](/img/structure/B2528713.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2528716.png)

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3-(trifluoromethyl)aniline](/img/structure/B2528717.png)